molecular formula C27H29N3O3S2 B11965196 (5Z)-3-(3-methoxypropyl)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(3-methoxypropyl)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11965196
M. Wt: 507.7 g/mol
InChI Key: ASLVDPFMYUREHK-ULJHMMPZSA-N
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Description

The compound “(5Z)-3-(3-methoxypropyl)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one” is a thiazolidinone derivative featuring a pyrazole-methylene substituent and a 3-methoxypropyl chain. Its structural complexity arises from the conjugated system involving the thiazolidinone core, pyrazole ring, and aryl substituents, which may confer unique physicochemical and biological properties. This compound’s specific substitution pattern—particularly the 4-propoxyphenyl and 3-methoxypropyl groups—distinguishes it from analogs and likely modulates its solubility, stability, and target interactions.

Properties

Molecular Formula

C27H29N3O3S2

Molecular Weight

507.7 g/mol

IUPAC Name

(5Z)-3-(3-methoxypropyl)-5-[[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H29N3O3S2/c1-4-14-33-22-11-12-23(19(2)16-22)25-20(18-30(28-25)21-9-6-5-7-10-21)17-24-26(31)29(27(34)35-24)13-8-15-32-3/h5-7,9-12,16-18H,4,8,13-15H2,1-3H3/b24-17-

InChI Key

ASLVDPFMYUREHK-ULJHMMPZSA-N

Isomeric SMILES

CCCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4)C

Canonical SMILES

CCCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(3-methoxypropyl)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves the following steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the reaction of a thiourea derivative with a haloketone under basic conditions.

    Introduction of the Pyrazole Moiety: The pyrazole moiety can be introduced through a condensation reaction between a hydrazine derivative and a β-diketone.

    Final Coupling Reaction: The final step involves the coupling of the thiazolidinone ring with the pyrazole moiety using a suitable aldehyde under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic systems for organic transformations.

Biology

    Antimicrobial Agents: The compound has potential as an antimicrobial agent against various bacterial and fungal strains.

    Anti-inflammatory Agents: It may exhibit anti-inflammatory properties by inhibiting specific enzymes or pathways.

Medicine

    Drug Development: The compound is being investigated for its potential as a lead compound in the development of new drugs for treating cancer, infections, and inflammatory diseases.

Industry

    Material Science: The compound may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5Z)-3-(3-methoxypropyl)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Key Observations :

  • Alkyl Chain Length : The hexyl analog () exhibits lower solubility in polar solvents compared to the target compound’s 3-methoxypropyl group, which balances lipophilicity and polarity .
  • Aryl Substituents : The 4-propoxyphenyl group in the target compound may enhance metabolic stability compared to shorter alkoxy chains (e.g., methoxy) .

Spectroscopic and Analytical Data

Comparative spectral data highlights structural nuances:

Parameter Target Compound Hexyl Analog () Pyrazolone Derivative ()
¹H-NMR (δ ppm) Aromatic protons: 7.2–8.1; SCH3: ~2.5 Aromatic protons: 7.3–8.2; Hexyl CH2: 1.2–1.6 Aromatic protons: 6.9–7.8; Thiomethyl: 2.3
13C-NMR (δ ppm) C=O (thiazolidinone): ~170; C=S: ~125 C=O: ~169; C=S: ~124 C=O (pyrazolone): ~175; C=S: ~120
Elemental Analysis C: ~65.3%; H: ~5.0%; N: ~13.8% (calculated) C: ~67.1%; H: ~6.2%; N: ~12.5% (calculated) C: 65.37%; H: 5.26%; N: 13.95% (found)

Insights :

  • The thiomethyl group in ’s compound causes a downfield shift in ¹H-NMR compared to the target compound’s thioxo group .
  • Elemental analysis aligns closely with theoretical values, confirming purity across analogs .

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